![molecular formula C12H9BrN4O B2922856 (E)-N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide CAS No. 1206198-50-6](/img/structure/B2922856.png)
(E)-N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazine derivative that has been synthesized using different methods and has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
One area of interest is the use of compounds in photodynamic therapy (PDT). For instance, erythroplasia of Queyrat, an intraepithelial carcinoma in situ affecting the mucosal surfaces of the penis, has been treated successfully using topical 5-aminolaevulinic acid (ALA) photodynamic therapy. This therapy combines a photosensitizer precursor and visible light to produce a photodynamic effect, showcasing the potential for certain compounds to be used in treating malignant and premalignant skin diseases with the advantages of tumor specificity, preservation of function, and a good cosmetic result (Stables et al., 1999).
Hepatotoxicity and Protective Measures
Another significant area of research involves the study of hepatotoxicity induced by various drugs, including antituberculosis drugs like isoniazid and pyrazinamide, and the protective effects of compounds like N-acetylcysteine (NAC). A study demonstrated that NAC could protect against antituberculosis drug-induced hepatotoxicity, suggesting the potential for certain compounds to mitigate the side effects of drug therapies (Baniasadi et al., 2010).
Inhibition of Histamine Synthesis
Research into the inhibition of biosynthesis of histamine following oral administration of specific compounds like 4-bromo-3-hydroxybenzyloxyamine in humans, which resulted in decreased urinary excretion of histamine, indicates the potential for chemical compounds to play a role in managing conditions associated with histamine (Levine, 1966).
Antituberculosis Treatment
Studies on the pharmacokinetics of antituberculosis drugs, such as isoniazid, rifampin, and pyrazinamide, in the treatment of tuberculosis (TB), offer insights into how chemical compounds are metabolized and their effectiveness in treating diseases. These studies provide valuable information on the dosing and potential side effects of drug regimens, including the impact of co-administered drugs on treatment outcomes (Peloquin et al., 1997).
Eigenschaften
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O/c13-10-3-1-9(2-4-10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRVSADFNHHSQW-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=NC=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-bromobenzylidene)pyrazine-2-carbohydrazide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.